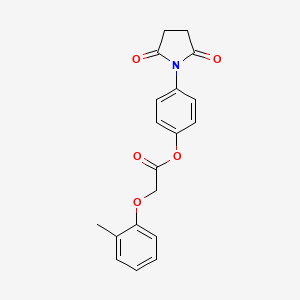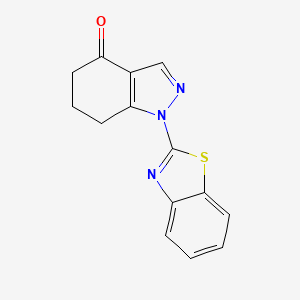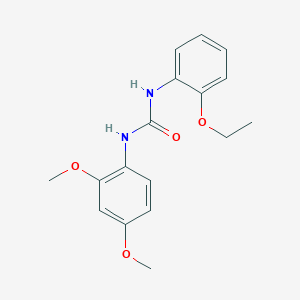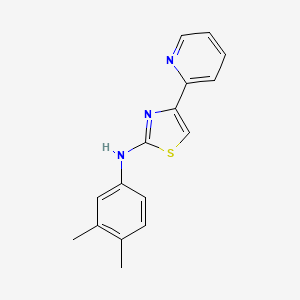
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as CCMB or N-(3-chloro-4-methoxyphenyl)-2-chloro-5-nitrobenzamide. The compound is used in scientific research for various purposes, including as a tool for studying the mechanism of action of certain proteins and enzymes, as well as for developing new drugs and therapies.
Mecanismo De Acción
The mechanism of action of CCMB is not fully understood, but it is believed to act by inhibiting the activity of certain proteins and enzymes. For example, CCMB has been shown to inhibit the activity of PARP, which is involved in DNA repair. By inhibiting PARP, CCMB can induce DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
CCMB has been shown to have various biochemical and physiological effects. In addition to its ability to induce DNA damage and cell death in cancer cells, CCMB has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. CCMB has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for treating various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CCMB in lab experiments is its ability to selectively target certain proteins and enzymes, such as PARP. This makes it a useful tool for studying the mechanism of action of these proteins and enzymes. However, one limitation of using CCMB is that it can be toxic to normal cells at high concentrations. Therefore, it is important to use appropriate concentrations of CCMB in lab experiments to avoid toxicity.
Direcciones Futuras
There are several future directions for research involving CCMB. One potential direction is to further explore its anti-cancer properties and its potential as a cancer therapy. Another potential direction is to investigate its anti-inflammatory and antioxidant properties and its potential for treating various inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of CCMB and how it interacts with proteins and enzymes in the body.
Métodos De Síntesis
The synthesis of CCMB involves a series of chemical reactions that are carried out in a laboratory setting. The process typically involves the reaction of 3-chloro-4-methoxyaniline with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques, such as column chromatography, to obtain pure CCMB.
Aplicaciones Científicas De Investigación
CCMB is widely used in scientific research for various applications. One of the most common uses of CCMB is as a tool for studying the mechanism of action of certain proteins and enzymes. For example, CCMB has been used to study the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. CCMB is also used in drug discovery and development, as it can serve as a lead compound for developing new drugs and therapies.
Propiedades
IUPAC Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-13-5-2-8(6-12(13)16)17-14(19)10-7-9(18(20)21)3-4-11(10)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTBNJYNMWZIAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chloro-4-methoxyphenyl)-5-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)

![3-cyclopentyl-N-[3-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5784556.png)
![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)


![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)
![4-bromo-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5784592.png)


![4-[(cyclopropylcarbonyl)amino]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5784613.png)
